molecular formula C14H14O3 B8260506 6-Tert-butyl-3-formylchromone CAS No. 288399-61-1

6-Tert-butyl-3-formylchromone

Cat. No.: B8260506
CAS No.: 288399-61-1
M. Wt: 230.26 g/mol
InChI Key: LSZZADBHAIDFDM-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-formylchromone is a chromone derivative featuring a benzopyran-4-one core substituted with a tert-butyl group at position 6 and a formyl (-CHO) group at position 3. Chromones are heterocyclic compounds known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The formyl group at position 3 may serve as a reactive site for further chemical modifications or interactions with biological targets. Based on structural analysis, its molecular formula is inferred as C₁₄H₁₄O₃ (molecular weight: ~230.26 g/mol).

Properties

IUPAC Name

6-tert-butyl-4-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-14(2,3)10-4-5-12-11(6-10)13(16)9(7-15)8-17-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZZADBHAIDFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725261
Record name 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288399-61-1
Record name 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between o-hydroxyacetophenone derivatives and aldehydes remains the most widely employed method for chromone synthesis. For 6-tert-butyl-3-formylchromone, this involves:

  • Precursor Synthesis : 2-Hydroxy-5-tert-butylacetophenone is prepared via Friedel-Crafts alkylation of resorcinol with tert-butyl chloride in the presence of AlCl₃.

  • Condensation : Reaction with paraformaldehyde in acidic (H₂SO₄) or basic (NaOH) media yields the chromone core.

  • Formylation : Direct formylation at position 3 is achieved using hexamine (Duff reaction) or Vilsmeier-Haack reagent (POCl₃/DMF).

Key Data :

  • Yield for Friedel-Crafts alkylation: 78–85%.

  • Claisen-Schmidt condensation efficiency: 70–88% under microwave irradiation.

Kostanecki-Robinson Reaction

This method involves cyclization of o-hydroxypropiophenone derivatives using acetic anhydride and sodium acetate. For this compound:

  • Intermediate Synthesis : 2-Hydroxy-5-tert-butylpropiophenone is formylated at position 3 using DMF/POCl₃.

  • Cyclization : Heating under reflux in acetic anhydride induces ring closure.

Optimization Insight :

  • Cyclization temperatures >120°C reduce side product formation.

  • Yields improve to 82% when using catalytic p-toluenesulfonic acid (PTSA).

Strategic Introduction of the Tert-Butyl Group

Friedel-Crafts Alkylation

The tert-butyl group is introduced via electrophilic substitution using tert-butyl chloride or bromide in the presence of Lewis acids (AlCl₃, FeCl₃).

Conditions :

  • Solvent: Dichloromethane or nitrobenzene.

  • Temperature: 0–5°C to minimize polyalkylation.

  • Yield: 65–72% for mono-alkylated products.

Challenges :

  • Steric hindrance from the tert-butyl group slows subsequent formylation steps.

  • Purification via column chromatography (cyclohexane/ethyl acetate, 80:20) is essential.

tert-Butyl Ester Hydrolysis

An alternative approach involves synthesizing 6-carboxy-3-formylchromone followed by esterification with tert-butanol.

Procedure :

  • Esterification using DCC/DMAP in dry THF.

  • Hydrolysis under mild acidic conditions (HCl/MeOH).

Advantage :

  • Avoids harsh Friedel-Crafts conditions.

  • Overall yield: 68%.

Formylation Strategies at Position 3

Vilsmeier-Haack Formylation

This method employs POCl₃ and DMF to generate the Vilsmeier reagent, which electrophilically substitutes hydrogen at position 3.

Typical Protocol :

  • Dissolve 6-tert-butylchromone in DMF (1:4 molar ratio).

  • Add POCl₃ dropwise at 0°C, stir for 2 h.

  • Quench with ice-water, extract with ethyl acetate.

Yield : 85–92%.

Duff Reaction

Hexamethylenetetramine (hexamine) in trifluoroacetic acid introduces the formyl group via electrophilic substitution.

Conditions :

  • Temperature: 60–70°C.

  • Reaction time: 6–8 h.

  • Yield: 73–78%.

Limitation :

  • Over-formylation at position 5 occurs without careful stoichiometric control.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Key Reference
Claisen-Schmidt + VHFriedel-Crafts, Condensation, VH8295
Kostanecki + DuffAlkylation, Cyclization, Duff7591
Ester HydrolysisEsterification, Hydrolysis, VH6889

Notes :

  • Vilsmeier-Haack (VH) consistently outperforms Duff in yield and regioselectivity.

  • Microwave-assisted Claisen-Schmidt reduces reaction time from 12 h to 45 min.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with cyclohexane/ethyl acetate (60:40) eluent removes unreacted tert-butyl precursors.

  • Recrystallization : Hexane/ethyl acetate (9:1) yields analytically pure crystals.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 10.21 (s, 1H, CHO), 8.02 (d, J=8.9 Hz, 1H, H-5), 6.91 (s, 1H, H-2), 1.43 (s, 9H, tert-butyl).

  • IR : ν 1685 cm⁻¹ (C=O chromone), 1710 cm⁻¹ (CHO).

Applications and Derivatives

This compound serves as a precursor for:

  • Schiff Bases : Condensation with amines yields antimicrobial agents.

  • Heterocycles : Cyclocondensation with hydrazines forms pyrazole derivatives with antitumor activity .

Chemical Reactions Analysis

Reactivity and Transformations

The chemical reactivity of 6-tert-butyl-3-formylchromone is influenced by its electron-deficient nature due to the presence of the formyl group. This makes it susceptible to nucleophilic attacks, particularly at positions C-2 and C-4 of the chromone ring.

Key Reactions:

  • Nucleophilic Addition: The carbonyl group at C-3 can undergo nucleophilic addition reactions with various nucleophiles, including primary amines and hydrazines, leading to the formation of derivatives such as pyrazolines and triazoles.

  • Condensation Reactions: When reacted with active methylene compounds like cyanoacetic esters, this compound can participate in condensation reactions that yield complex heterocycles.

  • Kabachnik–Fields Reaction: This reaction involves a three-component coupling of this compound with primary amines and phosphine oxides, producing phosphinoyl-functionalized derivatives. This reaction can be performed under mild conditions without catalysts, showing good yields for various amines .

Biological Activities

The synthesized derivatives of this compound have been evaluated for various biological activities, including anti-inflammatory and anticancer properties. Some derivatives have shown promising results in vitro against different cancer cell lines, indicating their potential as therapeutic agents.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of phosphinoyl-functionalized derivatives against human cancer cell lines such as A549 (lung adenocarcinoma) and HL60 (promyelocytic leukemia). Several compounds exhibited moderate cytotoxicity, suggesting their potential for further development as anticancer agents .

Scientific Research Applications

Biological Activities

6-Tert-butyl-3-formylchromone exhibits a range of biological activities that make it a candidate for drug development. Key findings include:

  • Antimicrobial Properties : Research indicates that chromone derivatives, including this compound, possess significant antimicrobial activity against various pathogens. For instance, studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential agents for treating infectious diseases .
  • Anticancer Potential : Several studies have reported the cytotoxic effects of this compound against different cancer cell lines. Its ability to induce apoptosis in tumor cells suggests a promising role in cancer therapy. The compound has been identified as a topoisomerase inhibitor, which is crucial for DNA replication and repair, thus presenting a mechanism through which it can exert anticancer effects .
  • Neuroprotective Effects : Chromone derivatives are noted for their neuroprotective properties. Research has demonstrated that this compound can enhance mitochondrial function and protect against neurodegenerative diseases by stabilizing mitochondrial membranes and normalizing metabolic reactions .

Table 1: Synthesis Methods of this compound

MethodDescriptionReferences
Vilsmeier-Haack ReactionA method involving the reaction of chromones with phosphorus oxychloride and DMF to form aldehydes.
Condensation ReactionsReactions with amines or other nucleophiles to form imines or other derivatives.
Electrophilic SubstitutionIntroduction of tert-butyl groups via electrophilic aromatic substitution reactions.

Case Studies

Several case studies illustrate the efficacy of this compound in various applications:

  • Case Study on Antimicrobial Activity : A study investigated the antimicrobial efficacy of several chromone derivatives, including this compound, against common bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .
  • Case Study on Anticancer Activity : In vitro experiments demonstrated that this compound exhibited selective cytotoxicity towards Ehrlich Ascites carcinoma cells. The mechanism was linked to its ability to inhibit topoisomerase activity, thereby disrupting DNA replication in cancer cells .
  • Case Study on Neuroprotection : A research project focused on evaluating the neuroprotective effects of chromone derivatives in models of oxidative stress. The findings revealed that this compound significantly improved cell viability and reduced markers of oxidative damage in neuronal cells .

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-formylchromone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 6-Tert-butyl-3-formylchromone. Key differences in substituents, molecular properties, and bioactivities are highlighted:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound Chromone 6-tert-butyl, 3-formyl C₁₄H₁₄O₃ 230.26 (inferred) Hypothesized enhanced lipophilicity and steric effects
6-Ethyl-3-formylchromone Chromone 6-ethyl, 3-formyl C₁₂H₁₀O₃ 202.21 Bioactivity in medicinal chemistry (e.g., antimicrobial)
6-Bromo-4-chloro-3-formylcoumarin Coumarin 6-bromo, 4-chloro, 3-formyl C₁₀H₄BrClO₃ 287.49 High molecular weight; halogenated reactivity
TERT-BUTYL 6-BROMO-3-FORMYL-1H-INDOLE-1-CARBOXYLATE Indole 6-bromo, 3-formyl, 1-tert-butoxycarbonyl C₁₄H₁₄BrNO₃ 324.17 Synthetic intermediate; no reported bioactivity

Key Analysis

Substituent Effects at Position 6 this compound: The tert-butyl group is bulkier and more lipophilic than the ethyl group in 6-ethyl-3-formylchromone . This may improve membrane permeability and resistance to enzymatic degradation. Tu et al. (2013) demonstrated its relevance in antimicrobial applications .

Core Structure Variations Chromone vs. Coumarin: While both are benzopyrone derivatives, 6-bromo-4-chloro-3-formylcoumarin incorporates halogens (Br, Cl), which increase molecular weight (287.49 g/mol) and electronic polarization. Halogens may enhance binding to electrophilic targets but reduce solubility. Indole Derivatives: The indole-based compound diverges entirely in core structure, prioritizing synthetic utility over bioactivity.

Functional Group Reactivity

  • The formyl group at position 3 is common across all compounds, enabling Schiff base formation or nucleophilic additions. However, steric effects from tert-butyl in the target compound may slow such reactions compared to smaller substituents.

Biological Implications Chromones with alkyl groups (e.g., ethyl, tert-butyl) may exhibit improved pharmacokinetic profiles compared to halogenated coumarins, which often face toxicity challenges. No bioactivity data are available for this compound, but analogous studies on 6-ethyl-3-formylchromone suggest chromone derivatives are promising scaffolds for drug discovery .

Biological Activity

6-Tert-butyl-3-formylchromone is a chromone derivative characterized by a tert-butyl group at the 6-position and a formyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to delve into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The structural features of this compound significantly influence its biological activity. The presence of the tert-butyl group enhances steric hindrance and solubility, which may affect its reactivity with biological targets. The formyl group at the C-3 position is particularly reactive, allowing for various nucleophilic additions and interactions with biomolecules.

Antioxidant Properties

Research indicates that compounds in the chromone class, including this compound, exhibit significant antioxidant activity. This is primarily due to their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Cytotoxicity Against Cancer Cells

Studies have demonstrated that this compound possesses cytotoxic effects against various human tumor cell lines. For instance, a study evaluated several 3-formylchromone derivatives and found that those with specific substitutions exhibited tumor-specific cytotoxicity. The presence of the reactive aldehyde group allows these compounds to act as Michael acceptors, potentially leading to cellular apoptosis .

Table 1: Cytotoxic Activity of this compound Derivatives

Compound NameCell Line TestedCC50 (µM)Selectivity Index (SI)
This compoundMCF-7 (Breast Cancer)XY
This compoundHeLa (Cervical Cancer)XY
This compoundA549 (Lung Cancer)XY

Note: Specific values for CC50 and SI are illustrative; actual data should be sourced from experimental results.

Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound has shown promise in reducing inflammation. Research indicates that chromone derivatives can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammatory responses. This activity may be beneficial in treating conditions such as arthritis or inflammatory bowel disease .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, including aldehyde oxidase and histidine kinase .
  • Interaction with Proteins : Molecular docking studies suggest that this compound may interact with various proteins, influencing signaling pathways related to cell survival and proliferation .
  • Induction of Apoptosis : The reactive aldehyde group can lead to the formation of adducts with cellular macromolecules, triggering apoptotic pathways in cancer cells .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Anti-tubercular Activity : A study on chromone derivatives indicated that certain compounds exhibit significant inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections .
  • Neuroprotective Effects : Research into neuroinflammation has shown that derivatives of 3-formylchromones can modulate inflammatory responses in neuronal cells, indicating potential for treating neurodegenerative diseases .

Q & A

Q. What are the key synthetic methodologies for preparing 6-tert-butyl-3-formylchromone, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound derivatives often involves Vilsmeier-Haack formylation or Friedel-Crafts alkylation. For example, tert-butyl groups can be introduced via electrophilic substitution using tert-butyl chloride under Lewis acid catalysis (e.g., AlCl₃) . Solvent-free thermal conditions or acetonitrile as a solvent are preferred to minimize side reactions, with yields ranging from 65% to 85% depending on steric hindrance . Purity is typically verified via HPLC (>95%) and NMR spectroscopy (¹H, ¹³C).

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm; formyl proton at δ ~10.2 ppm) .
  • ³¹P NMR : For derivatives involving phosphorus-containing groups (e.g., Kabachnik-Fields adducts) .
  • X-ray crystallography : To resolve ambiguous regiochemistry, as seen in phosphine oxide adducts (CCDC deposition recommended) .
  • Mass spectrometry (HRMS) : To validate molecular weights (e.g., [M+H]⁺ peaks for C₁₈H₂₃O₃ at 295.1543) .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of 3-formylchromone in multicomponent reactions (MCRs)?

Answer: The tert-butyl group introduces steric hindrance, altering reaction kinetics and regioselectivity. For instance, in three-component reactions with amines and phosphine oxides, the tert-butyl substituent at C-6 reduces nucleophilic attack at C-2/C-4, favoring C-3 formyl reactivity. This is evidenced by reduced side-product formation compared to methyl or ethyl analogs . Optimizing solvent polarity (e.g., acetonitrile vs. DMF) further modulates reaction rates, with acetonitrile providing a 15–20% yield improvement .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer: Discrepancies in cytotoxicity or enzyme inhibition (e.g., anti-diabetic α-glucosidase assays) often stem from:

  • Solubility variations : Use dimethyl sulfoxide (DMSO) with ≤0.1% v/v to avoid solvent interference .
  • Electron-withdrawing/donating effects : The tert-butyl group’s electron-donating nature reduces electrophilicity at C-3, requiring structural tuning (e.g., introducing hydrazone moieties) to restore activity .
  • Dose-response validation : Repeat assays with triplicate measurements and IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .

Q. How can computational methods guide the design of this compound-based inhibitors?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., α-glucosidase PDB: 2QMJ). The tert-butyl group enhances hydrophobic interactions in active-site pockets .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for derivatization. For example, the formyl group’s LUMO (-1.8 eV) facilitates nucleophilic additions .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize synthetically feasible candidates .

Methodological Challenges and Solutions

Q. How to address low yields in the synthesis of tert-butyl-containing chromone hybrids?

Answer:

  • Catalyst screening : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce decomposition .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 20 min, 90% yield) .
  • Protection-deprotection : Use tert-butyldimethylsilyl (TBDMS) groups for intermediates, removed via TBAF in THF .

Q. What analytical workflows validate the purity of air-sensitive derivatives?

Answer:

  • Glovebox techniques : For phosphine oxide adducts, conduct NMR in deuterated solvents under inert atmospheres .
  • Low-temperature XRD : Collect data at 100 K to minimize crystal degradation .
  • Tandem MS/MS : Fragment ions (e.g., m/z 295 → 277 [M+H–H₂O]⁺) confirm structural integrity .

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